5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of dihydropyrroles This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition followed by cyclization to form the dihydropyrrole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrrole derivative.
Reduction: Reduction reactions can convert the compound into its fully saturated analog.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyrrole derivatives.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3-phenyl-3,4-dihydro-2H-pyrrole
- 5-(4-Methoxyphenyl)-3-phenyl-3,4-dihydro-2H-pyrrole
- 5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrrole
Uniqueness
5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
917871-35-3 |
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Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C17H16ClNO/c1-20-16-8-4-12(5-9-16)14-10-17(19-11-14)13-2-6-15(18)7-3-13/h2-9,14H,10-11H2,1H3 |
InChI Key |
FVXMXFJZTFRAME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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